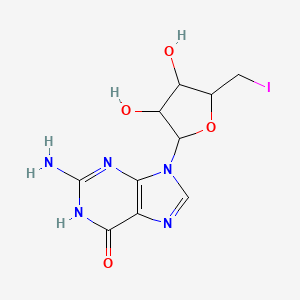
5'-Deoxy-5'-iodoguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-iodoguanosine is a purine nucleoside analog with significant potential in scientific research. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-iodoguanosine typically involves the iodination of guanosine derivatives. One method involves the use of sodium hydroxide and trisodium thiophosphate under an argon atmosphere at 50°C . Another approach includes the use of hydrazine hydrate in a round-bottomed flask .
Industrial Production Methods
While specific industrial production methods for 5’-Deoxy-5’-iodoguanosine are not extensively documented, the compound is generally synthesized in controlled laboratory settings due to its specialized applications in research.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-iodoguanosine undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other functional groups.
Cyclization Reactions: It can form cyclic compounds, such as 5’-deoxy-N3,5’-cycloguanosine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, trisodium thiophosphate, and hydrazine hydrate . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include substituted guanosine derivatives and cyclic compounds like 5’-deoxy-N3,5’-cycloguanosine .
Scientific Research Applications
5’-Deoxy-5’-iodoguanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-iodoguanosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.
Comparison with Similar Compounds
Similar Compounds
5’-Azido-5’-deoxyguanosine: Another nucleoside analog used in RNA modification and click chemistry.
5’-Deoxy-5’-thioguanosine: A sulfur-containing analog with similar applications in biochemical research.
Uniqueness
5’-Deoxy-5’-iodoguanosine is unique due to its iodine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other nucleoside analogs may not be as effective.
Properties
Molecular Formula |
C10H12IN5O4 |
|---|---|
Molecular Weight |
393.14 g/mol |
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19) |
InChI Key |
MELBRHQFQZYVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


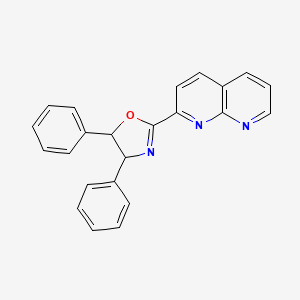

![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
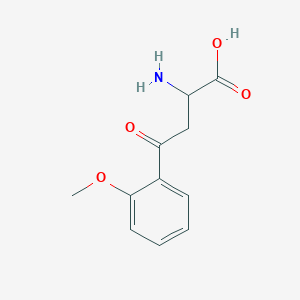
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
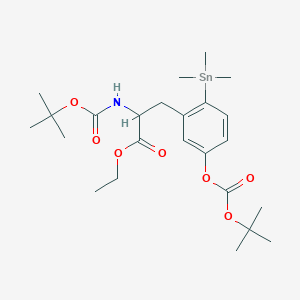
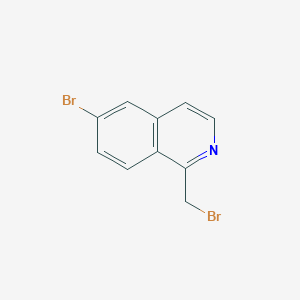

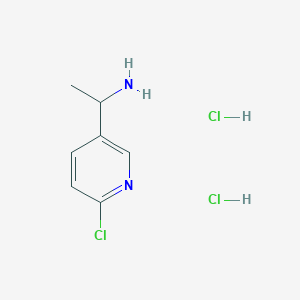
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)


